4-ethyl-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazole ring fused to a quinazoline moiety, with an ethyl group at the 4-position and a trifluoromethyl group at the 1-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 4-ethyl-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate triazole and quinazoline precursors.
Cyclization Reaction: The triazole and quinazoline precursors undergo a cyclization reaction to form the triazoloquinazoline core.
Functional Group Introduction: The ethyl and trifluoromethyl groups are introduced at the desired positions through various organic reactions, such as alkylation and trifluoromethylation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to improve efficiency and yield.
Chemical Reactions Analysis
4-ethyl-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace certain substituents with other functional groups, using reagents such as alkyl halides or aryl halides.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles to form new bonds and create more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used, and can include various derivatives and analogs of the original compound.
Scientific Research Applications
4-ethyl-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, neurodegenerative diseases, and infectious diseases.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Biological Research: The compound is used as a tool in biological research to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-ethyl-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various cellular processes. For example, it may inhibit the activity of certain kinases or transcription factors, leading to changes in gene expression and cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-ethyl-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can be compared with other similar compounds, such as:
1,2,4-triazolo[4,3-a]quinoxalines: These compounds share a similar triazoloquinazoline core but differ in the substituents and specific ring structures.
Triazole-pyrimidine hybrids: These compounds combine triazole and pyrimidine moieties and are studied for their neuroprotective and anti-inflammatory properties.
Triazolophthalazines: These compounds feature a triazole ring fused to a phthalazine moiety and are explored for their potential as cancer therapeutics.
The uniqueness of this compound lies in its specific substituents and the resulting properties, which make it particularly suitable for certain applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H9F3N4O |
---|---|
Molecular Weight |
282.22 g/mol |
IUPAC Name |
4-ethyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C12H9F3N4O/c1-2-18-9(20)7-5-3-4-6-8(7)19-10(12(13,14)15)16-17-11(18)19/h3-6H,2H2,1H3 |
InChI Key |
YXAADUZMOTYVDP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.